4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine 4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 478258-58-1
VCID: VC7695110
InChI: InChI=1S/C9H9ClN4S/c1-6-11-3-4-14(6)8-5-7(10)12-9(13-8)15-2/h3-5H,1-2H3
SMILES: CC1=NC=CN1C2=CC(=NC(=N2)SC)Cl
Molecular Formula: C9H9ClN4S
Molecular Weight: 240.71

4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine

CAS No.: 478258-58-1

Cat. No.: VC7695110

Molecular Formula: C9H9ClN4S

Molecular Weight: 240.71

* For research use only. Not for human or veterinary use.

4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine - 478258-58-1

Specification

CAS No. 478258-58-1
Molecular Formula C9H9ClN4S
Molecular Weight 240.71
IUPAC Name 4-chloro-6-(2-methylimidazol-1-yl)-2-methylsulfanylpyrimidine
Standard InChI InChI=1S/C9H9ClN4S/c1-6-11-3-4-14(6)8-5-7(10)12-9(13-8)15-2/h3-5H,1-2H3
Standard InChI Key RXGHOUIFPTVCEE-UHFFFAOYSA-N
SMILES CC1=NC=CN1C2=CC(=NC(=N2)SC)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 2-, 4-, and 6-positions with methylsulfanyl, chlorine, and 2-methylimidazole groups, respectively. The planar pyrimidine core (C4N2\text{C}_4\text{N}_2) facilitates π-π stacking interactions, while the imidazole moiety introduces hydrogen-bonding capabilities through its nitrogen atoms. The methylsulfanyl group at position 2 contributes to lipophilicity, influencing membrane permeability.

Table 1: Key Structural and Physical Properties

PropertyValue/Descriptor
IUPAC Name4-chloro-6-(2-methylimidazol-1-yl)-2-methylsulfanylpyrimidine
Molecular FormulaC9H9ClN4S\text{C}_9\text{H}_9\text{ClN}_4\text{S}
Molecular Weight240.71 g/mol
SMILESCC1=NC=CN1C2=CC(=NC(=N2)SC)Cl
InChIKeyRXGHOUIFPTVCEE-UHFFFAOYSA-N
Solubility (aqueous)Not experimentally determined

The chlorine atom at position 4 serves as a potential site for nucleophilic substitution reactions, enabling structural diversification. X-ray crystallography data, though currently unavailable, would provide critical insights into bond angles and dihedral conformations influencing bioactivity.

Synthesis and Optimization Strategies

Primary Synthetic Routes

StepReagents/ConditionsYield
12-Methylimidazole, K2_2CO3_3, DMF, 80°C65%
2NaSCH3_3, DMSO, RT78%

Regioselectivity challenges arise during the initial substitution step, as competing reactions at position 4 can occur. Microwave-assisted synthesis has been explored to enhance reaction rates and selectivity, though optimization remains ongoing .

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane gradient) remains the standard purification method. Purity verification employs reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 241.03 [M+H]+^+.

Biological Activity and Mechanisms

Antimicrobial Profile

In vitro assays against Gram-positive bacteria (e.g., Staphylococcus aureus) show MIC values ranging from 8–32 μg/mL, outperforming standard antibiotics like ampicillin in resistant strains. Antifungal activity against Candida albicans demonstrates dose-dependent inhibition of hyphal transition, a critical virulence factor.

Table 3: Comparative Antimicrobial Activity

OrganismMIC (μg/mL)Reference CompoundMIC (μg/mL)
S. aureus (MRSA)16Vancomycin2
E. coli>64Ciprofloxacin0.5
C. albicans32Fluconazole4

The limited Gram-negative activity likely stems from reduced permeability through outer membrane porins, a common challenge for hydrophobic compounds .

Putative Mechanisms of Action

Molecular docking studies suggest dual targeting:

  • Dihydrofolate reductase (DHFR) inhibition: The pyrimidine core mimics dihydrofolate, binding to the enzyme's active site with Ki=1.2μMK_i = 1.2 \mu\text{M} in preliminary assays .

  • CYP51 interaction: The imidazole moiety coordinates the heme iron in fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis (IC50=4.7μMIC_{50} = 4.7 \mu\text{M}).

Structure-Activity Relationship (SAR) Insights

Critical Substituent Effects

  • Position 6 (Imidazole):

    • 2-Methyl substitution enhances metabolic stability compared to unsubstituted imidazole (t1/2_{1/2} increased from 1.2 to 4.8 h in microsomal assays) .

    • Replacement with triazole abolishes antifungal activity, emphasizing the importance of imidazole's hydrogen-bonding geometry.

  • Position 2 (Methylsulfanyl):

    • Conversion to sulfoxide reduces logP from 2.1 to 0.9, drastically lowering membrane permeability.

    • Replacement with methoxy group decreases S. aureus activity 8-fold, highlighting the role of sulfur in target interactions.

Future Directions and Challenges

Targeted Modifications

  • Position 4 functionalization: Introducing amino or hydrazine groups may enhance DHFR binding affinity.

  • Chiral analogs: Separation of atropisomers arising from restricted imidazole-pyrimidine rotation could reveal enantiomer-specific activities.

Formulation Development

Nanoemulsion systems using medium-chain triglycerides (MCT) show promise in improving oral absorption, with preliminary data indicating 2.3-fold higher Cmax_{max} compared to aqueous suspensions.

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